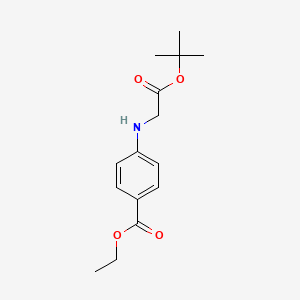

![molecular formula C20H19N5O3 B2964389 3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile CAS No. 1775507-77-1](/img/structure/B2964389.png)

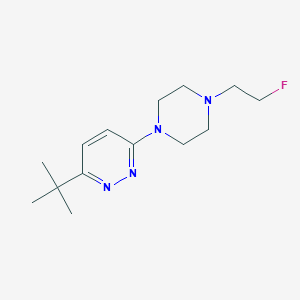

3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Oxadiazole is a versatile heterocyclic compound that has attracted considerable attention in the field of medicinal chemistry and drug discovery due to its diverse pharmacological activities . This five-membered ring system, comprising two nitrogen atoms and one oxygen atom, is characterized by its unique structural features and has proven to be a valuable scaffold for the design and synthesis of bioactive molecules .

Synthesis Analysis

A series of 1,3,4-oxadiazole derivatives can be prepared in 65–70% yields through a conventional and practical method .Molecular Structure Analysis

The pharmacophoric characteristics of 1,3,4-oxadiazole can be attributed to its ability to form hydrogen bonds, engage in π–π stacking interactions, and exhibit electron-deficient and electron-rich regions within its structure . These features contribute to the compound’s molecular recognition and binding capabilities with biological targets, making it an intriguing platform for drug design .Chemical Reactions Analysis

The ease of synthesis and structural modifications further facilitate the exploration of structure-activity relationships, enabling researchers to fine-tune the biological activities of these compounds .Applications De Recherche Scientifique

Synthesis and Applications of Heterocyclic Compounds

Antibacterial and Insecticidal Potential : A study focused on the synthesis of pyrimidine and pyrazole heterocyclic compounds, revealing their potential in treating Pseudococcidae insects and selected microorganisms for antibacterial applications (Deohate & Palaspagar, 2020).

Anticancer and Anti-5-lipoxygenase Agents : Research into novel pyrazolopyrimidines derivatives showed promise as anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications (Rahmouni et al., 2016).

Optical Properties : The synthesis of novel oxadiazole derivatives containing pyrido[1,2-a]benzimidazole moiety was characterized, with compounds displaying blue-green emissions in dilute solutions, suggesting applications in luminescent materials (Yang et al., 2011).

Antimicrobial Agents : Novel benzimidazole–oxadiazole hybrid molecules were synthesized, exhibiting potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as antimicrobial agents (Shruthi et al., 2016).

Corrosion Inhibition : Studies on benzimidazole bearing 1, 3, 4-oxadiazoles demonstrated their effectiveness as corrosion inhibitors for mild steel in sulphuric acid, suggesting applications in materials science (Ammal et al., 2018).

Mécanisme D'action

Target of Action

It is known that oxadiazole derivatives have been found to target various enzymes and proteins that contribute to cancer cell proliferation .

Mode of Action

It is known that oxadiazole derivatives can interact with their targets in different ways, depending on the specific structure of the derivative . For instance, they can inhibit enzymes, disrupt protein-protein interactions, or interfere with cellular signaling pathways .

Biochemical Pathways

Oxadiazole derivatives have been shown to affect various biochemical pathways related to cancer cell proliferation . These can include pathways involving enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Result of Action

It is known that oxadiazole derivatives can have various physiological effects, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and other activities .

Orientations Futures

The rational design and synthesis of compounds incorporating the 1,3,4-oxadiazole moiety have been pivotal in the development of novel therapeutic agents . Researchers have exploited the tunability of this scaffold by introducing diverse substituents to modulate the physicochemical and pharmacological properties of the resulting compounds . This sets the stage for understanding the importance of 1,3,4-oxadiazole in medicinal chemistry, emphasizing its role as a promising scaffold for the development of novel therapeutic agents with diverse pharmacological applications .

Propriétés

IUPAC Name |

3-[[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-2-16-22-18(23-28-16)17-15-8-3-4-9-24(15)20(27)25(19(17)26)12-14-7-5-6-13(10-14)11-21/h5-7,10H,2-4,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIXPZJTVWJASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2964306.png)

![2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2964307.png)

![(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2964311.png)

![3-(2,4-dimethoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2964313.png)

![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2964323.png)

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)